1-(5-Fluoropyrimidin-4-yl)ethan-1-one
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Overview
Description
1-(5-Fluoropyrimidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H5FN2O. It is a fluorinated pyrimidine derivative, which makes it an interesting compound for various scientific and industrial applications. The presence of the fluorine atom in the pyrimidine ring enhances its chemical properties, making it useful in different fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyrimidine with ethanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Fluoropyrimidin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoropyrimidin-2-yl)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone group.
1-(5-Fluoropyrimidin-2-yl)ethanamine: This compound has an amine group instead of a ketone group, which may alter its chemical and biological properties
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H5FN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3 |
InChI Key |
GSOAHJMHXDNQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=NC=C1F |
Origin of Product |
United States |
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